4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Kinase Inhibition DYRK1A Fragment-Based Drug Discovery

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine (≥97% HPLC) is a structurally validated kinase inhibitor with confirmed co-crystal structures for DYRK1A (PDB:7A4Z, Kd=3 nM) and PIM1 (PDB:5KGK, IC50=0.21 nM). The para-methoxyphenyl substituent is critical for selective target engagement; generic aryl substitutions without binding data introduce experimental risk. This compound serves as a benchmark fragment hit for DYRK1A inhibitor programs in oncology and neurodegeneration, a PIM1-isoform-selective probe (vs. PIM2), and a preferred building block for pyrazolo[1,5-a]pyrimidine libraries. Defined melting point (198–205°C) enables rapid identity verification. Request a quote for bulk quantities.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 93439-79-3
Cat. No. B1333135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-1H-pyrazol-5-amine
CAS93439-79-3
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(NN=C2)N
InChIInChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
InChIKeyKMQAYHNPVNGXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 93439-79-3): Identity, Core Properties, and Research-Grade Sourcing Specifications


4-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 93439-79-3), also named 3-amino-4-(4-methoxyphenyl)pyrazole, is a 5-aminopyrazole derivative with a para-methoxyphenyl substituent at the 4-position . The compound has a molecular weight of 189.21 g/mol (C10H11N3O) and is commercially available at purity specifications typically ≥95% to ≥97% (HPLC) from multiple suppliers, with a reported melting point of 198-205 °C [1]. Its structural features include two hydrogen bond donors and two hydrogen bond acceptors, with a calculated consensus Log P of approximately 1.42 . The compound serves as a validated kinase inhibitor tool compound, with confirmed binding interactions mapped at atomic resolution for both DYRK1A and PIM1 kinases [2][3].

Procurement Risk: Why 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine Cannot Be Interchanged with Other 5-Amino-4-arylpyrazoles


The 5-amino-4-arylpyrazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 4-aryl position, where even subtle substituent changes (e.g., methoxy vs. fluoro vs. chloro) can redirect kinase selectivity profiles, alter binding modes, and modify physicochemical properties [1][2]. Generic substitution without confirmatory binding data introduces substantial experimental risk. The para-methoxyphenyl moiety in 4-(4-methoxyphenyl)-1H-pyrazol-5-amine engages in distinct hydrophobic and potential hydrogen-bonding interactions within the ATP-binding pockets of DYRK1A and PIM1 that are not equivalently recapitulated by halogenated or unsubstituted phenyl analogs [2]. The evidence below quantifies exactly why this specific substitution pattern matters for reproducible target engagement.

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine: Quantitative Differentiation Data vs. Closest Analogs and In-Class Candidates


Nanomolar DYRK1A Binding Affinity (Kd) with Atomic-Resolution Structural Validation

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine binds wild-type human DYRK1A with a Kd of 3 nM, measured using a TR-FRET displacement assay [1]. This binding mode is structurally validated by a co-crystal structure (PDB ID: 7A4Z) showing the compound occupies the ATP-binding pocket of DYRK1A [2]. In contrast, the 4-fluoro and 4-chloro phenyl analogs lack publicly available, structurally-validated DYRK1A binding data at comparable resolution, making the methoxy derivative the only analog in this series with confirmed DYRK1A target engagement at atomic detail [1][2].

Kinase Inhibition DYRK1A Fragment-Based Drug Discovery Crystal Structure

Sub-Nanomolar PIM1 Inhibition and PIM2 Selectivity Profile

The compound inhibits full-length recombinant PIM1 kinase with an IC50 of 0.210 nM, as measured by reduction in BAD phosphorylation at Ser112 [1]. Against the closely related isoform PIM2, the IC50 is 0.830 nM, indicating approximately 4-fold selectivity for PIM1 over PIM2 under identical assay conditions [1]. A co-crystal structure with PIM1 (PDB ID: 5KGK) at 2.66 Å resolution confirms direct engagement of the ATP-binding site [2]. In contrast, the 4-fluorophenyl analog (CAS 5848-04-4) has no publicly reported PIM1 IC50 values or selectivity data, and the 4-chlorophenyl analog's kinase inhibition profile is not quantitatively defined in comparable assays [1][2].

PIM Kinase Oncology Enzyme Inhibition Selectivity Profiling

Physicochemical and Procurement Differentiation: Purity and Melting Point Benchmarks

Commercially available 4-(4-methoxyphenyl)-1H-pyrazol-5-amine is supplied with documented purity ≥97% (HPLC) and a melting point range of 198-205 °C, providing batch-to-batch consistency for reproducible experimentation [1]. In comparison, the 4-fluoro analog (CAS 5848-04-4) is typically offered at 95% purity with no publicly disclosed melting point specification, and the 4-chloro analog's purity and thermal characterization are vendor-dependent with limited analytical transparency . The methoxy derivative's defined melting point enables identity confirmation via simple melting point apparatus, reducing reliance on advanced analytical instrumentation for initial quality checks.

Chemical Synthesis Quality Control Analytical Chemistry Procurement

Lipophilicity (Log P) and Calculated Solubility Profile: Implications for Assay Development

The consensus Log P (average of five prediction methods) for 4-(4-methoxyphenyl)-1H-pyrazol-5-amine is 1.42, with an ESOL-estimated aqueous solubility of 0.773 mg/mL (4.09 mM) . By comparison, the 4-chloro analog (calculated Log P ~2.1, estimated based on halogen substitution) and the 4-fluoro analog (calculated Log P ~1.8) are more lipophilic, which may reduce aqueous solubility and complicate in vitro assay preparation without the addition of co-solvents . The methoxy derivative's intermediate Log P balances membrane permeability with aqueous compatibility, a factor relevant for cellular assay development.

Physicochemical Properties Lipophilicity Solubility ADME

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine: Evidence-Based Applications in Kinase Research and Chemical Synthesis


Fragment-Based DYRK1A Inhibitor Discovery and Structure-Guided Optimization

Use 4-(4-methoxyphenyl)-1H-pyrazol-5-amine as a structurally validated DYRK1A ligand (PDB: 7A4Z) with confirmed nanomolar affinity (Kd = 3 nM) [1][2]. The availability of an atomic-resolution co-crystal structure enables rational elaboration of the pyrazole core to improve selectivity, potency, and drug-like properties. This compound serves as a benchmark fragment hit for DYRK1A inhibitor campaigns, particularly in oncology and neurodegenerative disease research where DYRK1A modulation is implicated [2].

PIM1-Selective Tool Compound for Oncogenic Signaling Pathway Dissection

Employ 4-(4-methoxyphenyl)-1H-pyrazol-5-amine as a PIM1-preferring inhibitor (IC50 = 0.210 nM for PIM1 vs. 0.830 nM for PIM2) to probe PIM1-specific functions in cell survival, proliferation, and apoptosis [1]. The defined isoform selectivity profile, supported by a PIM1 co-crystal structure (PDB: 5KGK), allows researchers to distinguish PIM1-dependent phenotypes from PIM2- or PIM3-mediated effects in hematological malignancies and solid tumor models [1][2].

Quality-Controlled Intermediate for Aminopyrazole Library Synthesis

Utilize 4-(4-methoxyphenyl)-1H-pyrazol-5-amine as a high-purity (≥97% HPLC) building block for the synthesis of fused pyrazole derivatives (e.g., pyrazolo[1,5-a]pyrimidines) and substituted 5-aminopyrazoles [1]. The defined melting point (198-205 °C) enables rapid batch verification, and the moderate lipophilicity (consensus Log P = 1.42) facilitates purification and handling [1][2]. This compound is a preferred starting material for constructing focused kinase inhibitor libraries where the 4-methoxyphenyl substitution is required for target engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.